8-Hydroxy Aliskiren Fumarate (2:1)
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Overview
Description
8-Hydroxy Aliskiren Fumarate (2:1) is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure. The addition of the 8-hydroxy group and the fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy Aliskiren Fumarate (2:1) involves several key steps:
Starting Material: The synthesis begins with the preparation of Aliskiren, which involves the use of chiral starting materials such as L-pyroglutamic acid.
Fumarate Salt Formation: The final step involves the formation of the fumarate salt by reacting Aliskiren with fumaric acid in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of 8-Hydroxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of Aliskiren using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Salt Formation: The purified Aliskiren is then reacted with fumaric acid to form the fumarate salt, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy Aliskiren Fumarate (2:1) undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8-Hydroxy Aliskiren Fumarate (2:1) has several scientific research applications:
Chemistry: Used as a model compound for studying renin inhibitors and their interactions with biological targets.
Biology: Investigated for its effects on cellular pathways and its potential as a therapeutic agent for hypertension.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating high blood pressure.
Mechanism of Action
8-Hydroxy Aliskiren Fumarate (2:1) exerts its effects by inhibiting the enzyme renin. Renin is responsible for the conversion of angiotensinogen to angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting renin, 8-Hydroxy Aliskiren Fumarate (2:1) reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: The parent compound, which lacks the 8-hydroxy group and fumarate salt form.
Enalapril: An angiotensin-converting enzyme inhibitor used for hypertension.
Losartan: An angiotensin II receptor blocker used for hypertension.
Uniqueness
8-Hydroxy Aliskiren Fumarate (2:1) is unique due to its direct inhibition of renin, which provides a more complete suppression of the renin-angiotensin-aldosterone system compared to angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers. The addition of the 8-hydroxy group and fumarate salt form enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
CAS No. |
1438401-04-7 |
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Molecular Formula |
C₆₄H₁₁₀N₆O₁₈ |
Molecular Weight |
1251.59 |
Synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ,η-dihydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
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